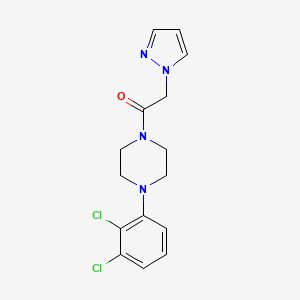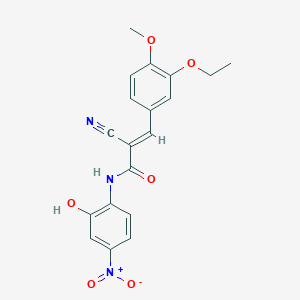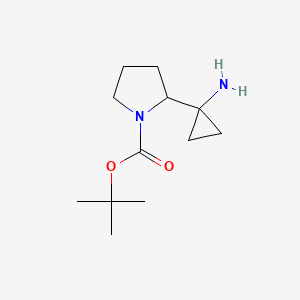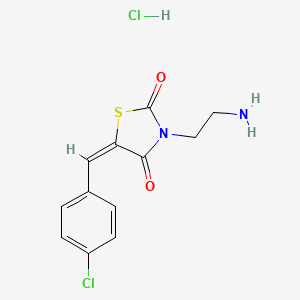![molecular formula C13H11ClFNO5S2 B2854407 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene CAS No. 2411247-77-1](/img/structure/B2854407.png)
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of ions and water across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied as a tool compound for investigating CFTR function and as a potential therapeutic agent for cystic fibrosis.
Wirkmechanismus
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene is thought to inhibit CFTR function by binding to a specific site on the protein, known as the R-domain. The R-domain is a regulatory domain of CFTR that plays a role in channel gating and regulation. Binding of 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene to the R-domain prevents the channel from opening, thereby inhibiting chloride transport.
Biochemical and Physiological Effects
In addition to its effects on CFTR function, 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the multidrug resistance protein 1 (MDR1), a transporter protein that plays a role in drug resistance in cancer cells. 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene has also been shown to have anti-inflammatory effects in animal models of lung inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene has several advantages as a tool compound for investigating CFTR function. It is a highly specific inhibitor of CFTR, with minimal off-target effects. It is also relatively easy to use, with a simple dosing protocol and a long half-life in cells. However, there are also some limitations to its use. For example, 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene is a reversible inhibitor, which means that its effects are dependent on the concentration and duration of exposure. In addition, its effects may be influenced by the specific cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene and its potential therapeutic applications. One area of interest is the development of more potent and selective CFTR inhibitors, which could be used as therapeutic agents for cystic fibrosis. Another area of interest is the investigation of 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene's effects on other ion channels and transporters, which could have implications for other diseases and physiological processes. Finally, there is ongoing research on the mechanisms of action of 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene and other CFTR inhibitors, which could lead to a better understanding of CFTR function and regulation.
Synthesemethoden
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form the sulfonylmethylamine intermediate, which is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene has been widely used in scientific research as a tool compound to investigate CFTR function. It has been shown to inhibit CFTR-mediated chloride transport in a variety of cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. 1-[(4-Chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene has also been used to study the role of CFTR in other physiological processes, such as bicarbonate secretion in the pancreas and vas deferens.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)sulfonyl-methylamino]-4-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO5S2/c1-16(22(17,18)13-8-2-10(14)3-9-13)11-4-6-12(7-5-11)21-23(15,19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMIAILQBAPQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl-4-chlorobenzenesulfonamido)phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)
![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)

![3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B2854329.png)
![tert-butyl 8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2854330.png)



![benzyl (2R)-2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2854338.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)
![4-chloro-N-({4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2854342.png)
![1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2854345.png)
